Protein kinase inhibitors 1

Descripción

Propiedades

IUPAC Name |

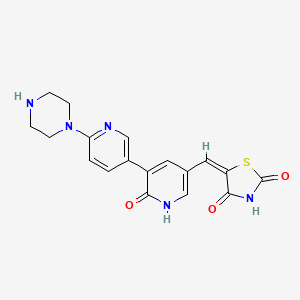

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKWWWCNSTFHL-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Buchwald–Hartwig Coupling and Hydrolysis

The foundational synthesis of this compound hydrochloride begins with a Buchwald–Hartwig coupling reaction between ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate (7 ) and 6-bromopurine (8 ). This step, catalyzed by XantPhos Pd G3 in dimethylformamide (DMF) at 110°C, yields the intermediate ester 9 with a 36% efficiency after extensive optimization of catalysts, bases, and solvents. Subsequent hydrolysis of 9 under basic conditions quantitatively converts the ester to carboxylic acid 10 , a critical precursor for downstream functionalization.

Route 1: Weinreb Amide and Van Leusen Imidazole Synthesis

Route 1 involves converting 10 to a Weinreb amide (11 ) via HATU-mediated amidation, followed by LiAlH4 reduction to aldehyde 12 . The Van Leusen imidazole synthesis then introduces the N-methylimidazole moiety, culminating in the final product. However, this six-step route suffers from a low total yield of 3%, primarily due to a 15% yield in the final imidazole formation step.

Route 2: Suzuki Coupling for Improved Efficiency

Route 2 streamlines the synthesis by employing a Suzuki coupling between brominated purine-thiazine conjugate 13 and boronic ester 14 . This four-step process bypasses the low-yield Van Leusen step, achieving a 10% total yield. Decarboxylative bromination of 10 with NBS/DMF generates 13 , which undergoes Pd-catalyzed cross-coupling with 14 to directly yield the target compound.

Optimization of Catalytic and Reaction Conditions

Catalyst Screening for Buchwald–Hartwig Coupling

Initial attempts with Pd(dba), Pd(OAc), and P(t-Bu)Pd G4 yielded <5% of 9 . The optimal system—XantPhos Pd G3 with CsCO in DMF at 110°C—was identified through systematic screening, improving yields to 36%.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) outperformed toluene and acetonitrile in facilitating the coupling reaction. Elevated temperatures (110°C vs. 25°C) enhanced reaction kinetics but required careful control to prevent decomposition.

Purification and Isolation Protocols

High-Performance Liquid Chromatography (HPLC)

Crude extracts underwent sequential purification using reversed-phase HPLC with C18 and F5 columns. Gradient elution (5–100% acetonitrile with 0.1% trifluoroacetic acid) resolved 1 and 2 with >95% purity. For example, subfraction 15 yielded 6.9 mg of 1 from 1.38 g of organic extract.

Table 1: HPLC Purification Parameters

| Column Type | Mobile Phase | Flow Rate | Target Fraction | Yield |

|---|---|---|---|---|

| Kinetex C18 | 5–100% MeCN | 10 mL/min | Subfraction 14 | 0.7 mg (2 ) |

| Kinetex F5 | 8–12% MeCN | 4 mL/min | Subfraction 15 | 6.9 mg (1 ) |

Desalting and Solvent Extraction

Aqueous extracts were desalted via HP20ss vacuum liquid chromatography (VLC), with methanol elution recovering 660 mg of material subsequently purified to 66 mg of 1 .

Formulation and Solubility Profiling

Solubility in Aqueous and Organic Solvents

This compound hydrochloride exhibits solubility in water (9.09 mg/mL) and dimethyl sulfoxide (DMSO; 8.33 mg/mL). Stability studies recommend storage at -20°C, with stock solutions retaining integrity for 1 month.

| Solvent | Concentration (mg/mL) | Storage Temperature | Stability Period |

|---|---|---|---|

| Water | 9.09 | -20°C | 1 month |

| DMSO | 8.33 | -20°C | 1 month |

In Vivo Formulation Preparation

For preclinical studies, a master solution in DMSO is diluted with PEG300, Tween 80, and ddHO to achieve working concentrations. Clarification via vortexing or sonication ensures homogeneity.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

H and C NMR confirmed the structure of 1 , identifying five aromatic methines, two methylenes, and an N-methyl group. HMBC correlations validated the purine and imidazole moieties.

Kinase Selectivity Profiling

Screening against 370 kinases revealed potent inhibition (>50% at 50 nM) of PKG1α, CLK1, and DYRK1A. Brominated analog 3 showed enhanced activity against DYRK isoforms, suggesting tunable selectivity.

Table 3: Kinase Inhibition Profiles (IC)

| Kinase | IC (1 ) | IC (3 ) |

|---|---|---|

| PKG1α | 0.97 μM | 0.89 μM |

| DYRK1A | 23% inhibition | 61% inhibition |

| CLK1 | 61% inhibition | 58% inhibition |

Análisis De Reacciones Químicas

Covalent Inhibition Mechanisms and Reaction Pathways

Covalent kinase inhibitors, such as acalabrutinib, rely on reactive functional groups to form irreversible bonds with target kinases. Acalabrutinib selectively inhibits Bruton’s tyrosine kinase (BTK) over interleukin-2-inducible T-cell kinase (ITK) through a water-assisted reaction mechanism involving its 2-butynamide group.

Key Findings:

-

Reaction Barriers :

| Kinase | Activation Barrier (kcal/mol) | Rate-Limiting Step |

|---|---|---|

| BTK | 19.5 | PT-NA |

| ITK | 21.5 | PT-NA |

Inhibitor Potency and Ligand Efficiency

Ligand efficiency (LE) quantifies binding energy per heavy atom, providing insights into compound optimization. Compound B1 demonstrated superior LE across multiple kinases, highlighting its scaffold versatility .

IC₅₀ and Ligand Efficiency Data :

| Compound | Kinase | IC₅₀ (μM) | LE (kcal/mol/HA) |

|---|---|---|---|

| B1 | CHK2 | 17 | 0.42 |

| B1 | Src | 20 | 0.41 |

| B1 | TAK1 | 11 | 0.43 |

| A1 | CK2 | 18 | 0.33 |

| F3 | PIM1 | 22 | 0.38 |

Selectivity Determinants in Tyrosine Kinase Inhibition

Sequence variations in ATP-binding pockets dictate inhibitor specificity. For example, ponatinib overcomes the T315I mutation in Bcr-Abl through steric optimization, enabling binding despite the bulky isoleucine residue .

Specificity Drivers:

-

Microenvironment Effects : BTK’s hydrophobic residues stabilize acalabrutinib’s transition state, whereas ITK’s polar residues increase reaction barriers .

-

Conserved Motifs : Hydrogen-bonding patterns with hinge regions (e.g., Glu475 in BTK vs. Asp512 in ITK) influence covalent adduct formation .

Binding Kinetics and Affinity Profiling

Chemical proteomics studies reveal broad kinome interactions for kinase inhibitors. Cabozantinib targets MET, VEGFR2, and RET with nanomolar affinities, but off-target binding complicates clinical use .

Representative K<sub>d</sub><sup>app</sup> Values :

| Inhibitor | Primary Target | K<sub>d</sub><sup>app</sup> (nM) | Off-Target Kinases |

|---|---|---|---|

| Cabozantinib | MET | 1.2 | AXL, FLT3 |

| Alectinib | ALK | 3.5 | NEK7 |

| Crizotinib | ROS1 | 0.8 | MET |

Computational Approaches in Reaction Analysis

Molecular dynamics (MD) and density functional theory (DFT) simulations validate reaction pathways. For Alectinib , MD simulations confirmed stable interactions with NEK7 (docking score: −32.76 kJ/mol), supported by DFT reactivity profiles .

Methodological Insights:

Aplicaciones Científicas De Investigación

Cancer Treatment

Protein kinase inhibitors have become essential in the treatment of various cancers due to their ability to target specific pathways involved in tumor growth and survival. Below is a table summarizing key protein kinase inhibitors approved for clinical use:

| Drug Name | Target | Indication | FDA Approval Year |

|---|---|---|---|

| Imatinib | Bcr-Abl | Chronic myeloid leukemia | 2001 |

| Erlotinib | EGFR | Non-small cell lung cancer | 2004 |

| Sorafenib | Multiple targets | Renal cell carcinoma, hepatocellular carcinoma | 2005 |

| Dasatinib | Bcr-Abl/Src | Chronic myeloid leukemia | 2006 |

| Lapatinib | HER2/EGFR | HER2-positive breast cancer | 2007 |

| Cabozantinib | MET/VEGFR | Medullary thyroid cancer, renal cell carcinoma | 2012 |

| Acalbrutinib | BTK | Mantle cell lymphoma | 2017 |

These inhibitors are often used in targeted therapy regimens that offer more precise treatment options compared to traditional chemotherapy.

Inflammatory Diseases

In addition to oncology, protein kinase inhibitors are being explored for their potential in treating inflammatory diseases. For instance, the Janus kinase inhibitors (e.g., tofacitinib) have shown efficacy in conditions like rheumatoid arthritis and ulcerative colitis by modulating immune responses.

Case Study 1: Imatinib in Chronic Myeloid Leukemia

Imatinib was one of the first protein kinase inhibitors to demonstrate significant clinical efficacy in chronic myeloid leukemia (CML). A pivotal study showed that patients treated with imatinib had a major cytogenetic response rate of approximately 87% at 18 months. This marked a significant improvement over previous treatments and established imatinib as a standard care option for CML patients .

Case Study 2: Dasatinib for Resistance Mutations

Dasatinib has been utilized in patients who exhibit resistance to imatinib due to mutations in the Bcr-Abl kinase domain. In a clinical trial involving patients with chronic phase CML who were resistant or intolerant to imatinib, dasatinib achieved an overall response rate of 84%, highlighting its effectiveness against resistant mutations .

Emerging Applications

Recent research has focused on the development of next-generation protein kinase inhibitors that target multiple kinases simultaneously (polypharmacology). This approach aims to enhance therapeutic efficacy and reduce resistance development. For example, drugs like cabozantinib not only inhibit VEGFR but also target MET and AXL pathways, showing promise in treating advanced renal cell carcinoma .

Mecanismo De Acción

CVM-6-139-1 ejerce sus efectos inhibiendo la fosforilación de HIPK2 en residuos específicos de serina y treonina (S359 / T360). Esta inhibición evita la activación de la vía de la quinasa N-terminal de c-Jun (JNK), que participa en la muerte celular y las respuestas al estrés. Al bloquear esta vía, CVM-6-139-1 puede proteger las células de la apoptosis inducida por estrés .

Comparación Con Compuestos Similares

Mechanism of Action: ATP-Competitive vs. Allosteric Inhibition

- TIBI : Competes with ATP for binding to CK2 and Rio1, validated by kinetic and docking studies .

- Toyocamycin : Also ATP-competitive but destabilizes Rio1’s oligomeric structure, limiting its utility in structural studies .

- CX4945 (Silmitasertib) : ATP-competitive CK2 inhibitor in clinical trials; binds via carboxylic acid interaction with CK2α’s Lys68, a common feature among ATP-site inhibitors .

- MEK inhibitors (e.g., Galunisertib) : Target allosteric sites adjacent to the ATP pocket, reducing cross-reactivity .

Potency and Selectivity Profiles

Key Findings :

- TIBI’s Rio1 inhibition is 30% more potent than toyocamycin, with superior structural compatibility .

- CX4945 outperforms TIBI in CK2 inhibition (IC₅₀ = 1 nM vs. TIBI’s ~100 nM) but lacks Rio1 activity .

- Staurosporine, while potent, inhibits >50% of kinases at 1 μM, highlighting TIBI’s relative selectivity .

Structural and Chemical Features

Actividad Biológica

Protein kinase inhibitors (PKIs) are a class of compounds that specifically inhibit the activity of protein kinases, which are crucial for various cellular processes including cell signaling, growth, and metabolism. This article focuses on the biological activity of a specific subset of these inhibitors, referred to as "Protein Kinase Inhibitors 1" (PKI1), highlighting their mechanisms, efficacy, and clinical relevance.

Overview of Protein Kinases

Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, primarily proteins. This phosphorylation process is vital for regulating many cellular functions, including:

- Cell cycle progression

- Apoptosis

- Differentiation

- Metabolism

Given their central role in cell signaling pathways, protein kinases are significant targets for drug development, particularly in cancer therapy and other diseases characterized by aberrant kinase activity.

PKIs typically function by binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation. They can be categorized based on their binding modes into three main types:

- Type I Inhibitors : Bind to the active form of the kinase.

- Type II Inhibitors : Bind to the inactive form.

- Type III Inhibitors : Allosterically modulate kinase activity without directly competing with ATP.

Efficacy and Selectivity

The selectivity and efficacy of PKIs can vary significantly among different compounds. For instance, studies have shown that certain PKIs exhibit low nanomolar IC50 values against specific kinases, indicating potent inhibitory effects. The selectivity profiling is crucial as it determines the therapeutic window and potential side effects associated with these inhibitors.

Table 1: Selectivity Profile of Selected PKIs

| Compound | Target Kinase | IC50 (µM) | Type |

|---|---|---|---|

| Imatinib | Bcr-Abl | 0.01 | Type I |

| Bosutinib | Bcr-Abl | 0.02 | Type I |

| Nilotinib | Bcr-Abl | 0.01 | Type I |

| Harmine | DYRK1A | 0.25 | Type I |

| AnnH75 | DYRK1A | 0.15 | Type I |

Case Studies

Case Study 1: Imatinib in Chronic Myeloid Leukemia (CML)

Imatinib was one of the first successful PKIs developed for treating CML by inhibiting the Bcr-Abl fusion protein, which is responsible for the proliferation of malignant cells in this disease. Clinical trials demonstrated that imatinib significantly improved survival rates compared to previous therapies, leading to its FDA approval in 2001 .

Case Study 2: Nilotinib vs. Imatinib

In a comparative study assessing nilotinib against imatinib in patients with CML who had suboptimal responses to imatinib therapy, nilotinib showed superior efficacy in achieving major molecular responses . This highlights the importance of ongoing research into second-generation PKIs.

Case Study 3: RIPK1 Inhibition in Psoriasis

A phase II clinical trial evaluated GSK2982772, a RIPK1 inhibitor, in patients with plaque-type psoriasis. Results indicated significant improvements in lesion severity compared to placebo, suggesting RIPK1 as a viable target for inflammatory conditions .

Research Findings

Recent research has expanded our understanding of PKIs beyond oncology:

- Immune Disorders : JAK inhibitors have shown promise in treating autoimmune diseases by modulating immune cell signaling pathways .

- Neurodegenerative Diseases : DYRK1A inhibitors are being explored for their potential in treating conditions like Alzheimer's disease due to their role in neuronal differentiation and synaptic transmission .

Q & A

Q. How do I design a robust kinase inhibitor screening assay to minimize off-target effects?

Methodological Guidance :

- Assay Optimization : Use orthogonal validation methods (e.g., biochemical assays + cellular thermal shift assays) to confirm target engagement .

- Selectivity Profiling : Employ kinome-wide profiling tools (e.g., KINOMEscan or ATP-competitive binding assays) to assess inhibitor specificity across >500 human kinases .

- Control Strategies : Include inactive analogs of inhibitors to distinguish target-specific effects from nonspecific interactions .

- Data Interpretation : Cross-reference results with databases like ChEMBL or KIDFamMap to compare inhibitor selectivity profiles .

Q. What are the key structural and functional distinctions between Type I, II, and III kinase inhibitors?

Methodological Guidance :

- Type I : Target the ATP-binding pocket in active kinase conformations. Use co-crystallization studies (e.g., PDB structures) to verify hinge-region hydrogen bonding .

- Type II : Bind to the hydrophobic pocket in inactive kinase states. Validate via molecular dynamics simulations to detect conformational changes (e.g., DFG motif displacement) .

- Type III : Allosteric inhibitors; employ mutagenesis to identify non-ATP-binding site interactions .

- Experimental Validation : Combine X-ray crystallography with enzymatic assays (e.g., IC50 determination in active vs. inactive kinase states) .

Q. How can kinome-wide data inform the selection of kinase inhibitors for a specific pathway?

Methodological Guidance :

- Kinome Mapping : Use phylogenetic trees (e.g., Manning et al., 2002) to identify conserved vs. lineage-specific kinases .

- Pathway Prioritization : Overlay kinome data with disease-associated loci (e.g., cancer amplicons) to prioritize targets .

- Tool Selection : Leverage databases like Kinase Knowledgebase (KKB) to cross-reference inhibitor selectivity and pathway relevance .

Q. What experimental strategies validate kinase inhibitor specificity in cellular models?

Methodological Guidance :

- Chemical Proteomics : Use immobilized inhibitor analogs for affinity chromatography to identify off-target kinases .

- RNAi/CRISPR Knockdown : Compare inhibitor effects with genetic ablation of the target kinase .

- Phosphoproteomics : Analyze global phosphorylation changes via mass spectrometry to map inhibitor-induced signaling perturbations .

Q. How should researchers address contradictory data in kinase inhibitor studies (e.g., varying IC50 values)?

Methodological Guidance :

- Standardization : Adopt consistent assay conditions (e.g., ATP concentration, pH, temperature) to reduce variability .

- Statistical Rigor : Apply multivariate analysis to account for confounding factors (e.g., cell line genetic background or batch effects) .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify consensus trends .

Advanced Research Questions

Q. How can polypharmacology of kinase inhibitors be systematically exploited for therapeutic discovery?

Methodological Guidance :

- Machine Learning (ML) Models : Train neural networks on kinase-inhibitor interaction datasets (e.g., kinase sequences + inhibitor chemical features) to predict polypharmacology .

- Generative Chemistry : Use reinforcement learning (RL) frameworks to design inhibitors with tailored multi-kinase inhibition profiles .

- Experimental Validation : Test ML-predicted inhibitors against kinase panels (e.g., Eurofins KinaseProfiler) to confirm multi-target activity .

Q. What strategies improve the discovery of allosteric (Type III) kinase inhibitors?

Methodological Guidance :

- Allosteric Site Identification : Use hydrogen-deuterium exchange (HDX) mass spectrometry to detect inhibitor-induced conformational changes .

- Fragment-Based Screening : Screen small molecule libraries against inactive kinase conformations using NMR or crystallography .

- Dynamic Simulations : Apply Gaussian accelerated molecular dynamics (GaMD) to predict transient allosteric pockets .

Q. How can in silico methods accelerate the design of kinase inhibitors for undrugged targets?

Methodological Guidance :

- 3D-QSAR Modeling : Build pharmacophore models using kinase-inhibitor co-crystal structures to prioritize chemical scaffolds .

- AlphaFold Integration : Use predicted kinase structures for docking studies when experimental structures are unavailable .

- ADMET Prediction : Apply tools like SwissADME to optimize pharmacokinetic properties early in the design phase .

Q. What in vivo models are optimal for testing kinase inhibitor efficacy and toxicity?

Methodological Guidance :

- Zebrafish Embryos : Use for rapid toxicity and efficacy screens (e.g., neomycin-induced hair cell death assay) .

- Xenograft Models : Validate tumor-specific kinase inhibition using patient-derived xenografts (PDXs) with phosphoproteomic readouts .

- CRISPR-Cas9 Knock-in Models : Introduce resistance mutations (e.g., gatekeeper residues) to confirm on-target effects .

Methodological Guidance :

- Integrated Omics : Combine phosphoproteomics with transcriptomics to distinguish direct kinase-substrate relationships from compensatory signaling .

- Kinase Activity Profiling : Use multiplexed kinase activity assays (e.g., PamGene) to measure inhibitor effects on endogenous kinase networks .

- Chemical Genetics : Employ analog-sensitive kinase alleles to isolate inhibitor effects from genetic background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.